4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14759944
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide -](/images/structure/VC14759944.png)
Specification
Molecular Formula | C21H24N2O4 |
---|---|
Molecular Weight | 368.4 g/mol |
IUPAC Name | 4,7-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-2-carboxamide |
Standard InChI | InChI=1S/C21H24N2O4/c1-23-16(13-15-18(26-3)9-10-19(27-4)20(15)23)21(24)22-12-11-14-7-5-6-8-17(14)25-2/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
Standard InChI Key | BFVPELQOZNBVLY-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1-methyl-1H-indole backbone with methoxy groups at the 4 and 7 positions. The carboxamide group at the 2-position is substituted with a 2-(2-methoxyphenyl)ethyl chain, introducing additional aromaticity and conformational flexibility. Its molecular formula is C₂₂H₂₅N₂O₅, with a molecular weight of 409.45 g/mol .
Key structural attributes include:
-
Indole core: The planar indole ring system facilitates π-π stacking interactions with biological targets.
-
Methoxy substituents: The 4- and 7-methoxy groups enhance lipophilicity (), improving membrane permeability.
-
Carboxamide side chain: The N-[2-(2-methoxyphenyl)ethyl] group introduces steric bulk, potentially influencing receptor binding kinetics.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:
-
¹H NMR: Signals at δ 3.85 (s, 3H, N-CH₃), δ 3.72–3.68 (multiplets, 6H, OCH₃), and δ 7.21–6.75 (aromatic protons) .
-
¹³C NMR: Peaks at δ 161.2 (C=O) and δ 55.1–56.3 (OCH₃ groups) .
Mass spectrometry (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 409.2.
Synthesis and Optimization
Synthetic Routes
The synthesis employs a multi-step strategy, leveraging indole-2-carboxylate intermediates (Scheme 1) :
-
Hemetsberger–Knittel Indole Synthesis:
-
Friedel–Crafts Acylation:
-
Amide Coupling:
Reaction Optimization
Critical parameters include:
-
Temperature Control: Thermolysis above 110°C minimizes side-product formation .
-
Solvent Selection: Anhydrous DMF improves coupling efficiency during amide formation .
-
Purification: Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Reactivity and Stability
Functional Group Transformations
The compound undergoes characteristic indole and carboxamide reactions:
-
Demethylation: Treatment with BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxylated analogs .
-
Hydrolysis: Acidic conditions (HCl, reflux) cleave the carboxamide to 4,7-dimethoxy-1-methylindole-2-carboxylic acid .
-
Nucleophilic Substitution: The indole C-3 position reacts with electrophiles (e.g., iodomethane) under basic conditions .
Stability Profile
-
Thermal Stability: Decomposition occurs at >200°C (TGA data).
-
Photostability: UV light (254 nm) induces gradual degradation ().
Pharmacological Profile
Serotonin Receptor Interactions
In vitro assays reveal high affinity for 5-HT₂A receptors () . Molecular docking studies suggest:
-
Binding Mode: The indole core occupies the orthosteric site, while the 2-methoxyphenethyl group extends into a hydrophobic pocket .
-
Functional Activity: Partial agonism (EC₅₀ = 80 nM) in calcium flux assays .
Neuropharmacological Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume